Fluoroacetone

Description

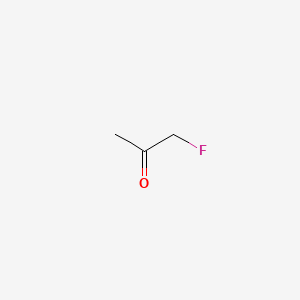

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c1-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWVMWGCNZQPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195619 | |

| Record name | Fluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Fluoroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

63.4 [mmHg] | |

| Record name | Fluoroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

430-51-3 | |

| Record name | Fluoroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=430-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOROACETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluoroacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/735L3MV2UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Fluoroacetone from Bromoacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of fluoroacetone from bromoacetone, a key transformation in the production of fluorinated organic compounds relevant to pharmaceutical and agrochemical research. The core of this guide focuses on the halogen exchange (Halex) reaction, a variant of the Finkelstein reaction, detailing the methodologies, reaction conditions, and purification protocols. Emphasis is placed on providing actionable experimental procedures and quantitative data to enable the successful replication and optimization of this synthesis. This document also includes a detailed procedure for the preparation of the starting material, bromoacetone, and presents spectroscopic data for the characterization of the final product.

Introduction

This compound (1-fluoropropan-2-one) is a valuable building block in organic synthesis, serving as a precursor for various fluorinated molecules with applications in medicinal chemistry and materials science. Its synthesis from the readily available bromoacetone is a topic of significant interest. The most common and effective method for this conversion is a nucleophilic substitution reaction, specifically a halogen exchange reaction, where the bromine atom in bromoacetone is displaced by a fluorine atom. This process is an adaptation of the well-established Finkelstein reaction.

This guide will explore the key aspects of this synthesis, providing detailed experimental protocols and relevant data for researchers in the field.

Reaction Pathway and Mechanism

The synthesis of this compound from bromoacetone proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a fluoride anion (F⁻), typically from an alkali metal fluoride salt, acts as the nucleophile, attacking the α-carbon of bromoacetone and displacing the bromide ion.

Figure 1: Sɴ2 mechanism for the synthesis of this compound from bromoacetone.

The reaction is typically carried out in a polar aprotic solvent, which solvates the cation of the fluoride salt, leaving the fluoride anion more nucleophilic. The choice of the fluoride source and reaction conditions is crucial for achieving a high yield and minimizing side reactions.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of bromoacetone and its subsequent conversion to this compound.

Synthesis of Bromoacetone

The starting material, bromoacetone, can be prepared by the bromination of acetone. The following procedure is adapted from Organic Syntheses.

Materials:

-

Acetone: 500 cc

-

Water: 1.6 L

-

Glacial Acetic Acid: 372 cc

-

Bromine: 354 cc (7.3 moles)

-

Anhydrous Sodium Carbonate

-

Anhydrous Calcium Chloride

Procedure:

-

In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a separatory funnel, add 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.

-

Start the stirrer and heat the mixture in a water bath to maintain the internal temperature at approximately 65°C.

-

Carefully add 354 cc of bromine through the separatory funnel over a period of one to two hours. Regulate the addition to prevent the accumulation of unreacted bromine.

-

After the addition is complete, continue stirring until the solution is decolorized (approximately 20 minutes).

-

Dilute the reaction mixture with 800 cc of cold water and cool to 10°C.

-

Neutralize the solution to Congo red with solid anhydrous sodium carbonate.

-

Separate the oily layer of bromoacetone and dry it with 80 g of anhydrous calcium chloride.

-

Fractionally distill the crude product under reduced pressure. Collect the fraction boiling at 38–48°C/13 mm Hg.

-

For higher purity, redistill the product, collecting the fraction at 40–42°C/13 mm Hg. The expected yield is 400–410 g (43–44%).

Synthesis of this compound from Bromoacetone

Two primary methods for the fluorination of bromoacetone are presented below, utilizing either potassium fluoride or triethylamine tris-hydrofluoride as the fluorinating agent.

This method employs spray-dried potassium fluoride in a polar aprotic solvent, a common approach for halogen exchange reactions.[1]

Materials:

-

Bromoacetone

-

Spray-dried Potassium Fluoride (KF)

-

Sulpholane (or other polar aprotic solvent like DMF or DMSO)

-

Phase-transfer catalyst (e.g., 18-crown-6) - optional but recommended

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add bromoacetone (1 equivalent).

-

Add spray-dried potassium fluoride (1.5-2.0 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., 0.1 equivalents of 18-crown-6).

-

Add a suitable volume of a polar aprotic solvent such as sulpholane, DMF, or DMSO to dissolve the reactants.

-

Heat the reaction mixture with stirring. The reaction temperature will depend on the solvent used (e.g., 150-180°C for sulpholane).

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a larger volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by fractional distillation.

This method utilizes a milder and more soluble fluorinating agent.

Materials:

-

Bromoacetone

-

Triethylamine tris-hydrofluoride (Et₃N·3HF)

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

In a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bromoacetone (1 equivalent) in an anhydrous solvent like acetonitrile.

-

Add triethylamine tris-hydrofluoride (1.1-1.5 equivalents) to the solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by fractional distillation.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound from bromoacetone.

| Parameter | Method A (KF) | Method B (Et₃N·3HF) | Reference |

| Fluorinating Agent | Potassium Fluoride (spray-dried) | Triethylamine tris-hydrofluoride | |

| Stoichiometry (Fluorinating Agent) | 1.5 - 2.0 eq. | 1.1 - 1.5 eq. | |

| Solvent | Sulpholane, DMF, DMSO | Acetonitrile | [1] |

| Temperature | 150 - 180 °C | Room Temperature to 50 °C | |

| Reaction Time | Several hours | 1 - 6 hours | |

| Typical Yield | Moderate to Good | Good to High | |

| Purification | Fractional Distillation | Fractional Distillation |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data for this compound:

| Technique | Data |

| ¹H NMR | (CDCl₃, ppm): δ 4.85 (d, J=47.5 Hz, 2H, CH₂F), 2.25 (s, 3H, CH₃) |

| ¹³C NMR | (CDCl₃, ppm): δ 202.5 (t, J=17.5 Hz, C=O), 82.5 (t, J=180 Hz, CH₂F), 26.0 (s, CH₃) |

| Boiling Point | 75-76 °C |

Safety Considerations

-

Bromoacetone is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

This compound is also a toxic and flammable liquid. All handling should be performed in a fume hood.

-

Triethylamine tris-hydrofluoride is corrosive and toxic. Avoid contact with skin and eyes.

-

Potassium fluoride is toxic if ingested or inhaled. Handle with care, avoiding dust formation.

-

All reactions should be performed with appropriate safety measures in place, including access to an emergency shower and eyewash station.

Conclusion

The synthesis of this compound from bromoacetone via halogen exchange is a well-established and reliable method. The choice between using potassium fluoride with a phase-transfer catalyst in a high-boiling polar aprotic solvent or employing the milder triethylamine tris-hydrofluoride reagent will depend on the available resources and desired reaction conditions. Both methods, when executed with care and precision as outlined in this guide, can provide good to excellent yields of the target compound. Proper purification and characterization are essential to ensure the quality of the final product for its intended applications in research and development.

Experimental Workflow Diagram

Figure 2: General experimental workflow for the synthesis of this compound.

References

Chemical and physical properties of fluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroacetone (1-fluoro-2-propanone) is a fluorinated organic compound with the chemical formula C₃H₅FO. It is a colorless, volatile, and flammable liquid. The presence of a fluorine atom significantly influences its chemical and physical properties compared to acetone, making it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, experimental protocols for its synthesis and analysis, and crucial safety information.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅FO | [1] |

| Molecular Weight | 76.07 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 75 °C | [1] |

| Melting Point | Not available | |

| Density | 1.054 g/mL at 25 °C | [1] |

| Vapor Pressure | 63.4 mmHg | [2] |

| Flash Point | 7 °C (45 °F) | [1] |

| Solubility | Soluble in water | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 1-fluoropropan-2-one | [1][2] |

| CAS Number | 430-51-3 | [1] |

| PubChem CID | 9889 | [1][2] |

| SMILES | CC(=O)CF | [1][2] |

| InChI | InChI=1S/C3H5FO/c1-3(5)2-4/h2H2,1H3 | [1][2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of bromoacetone with a fluorinating agent. A general protocol is described below.

Reaction: The synthesis can be achieved by reacting bromoacetone with triethylamine tris-hydrofluoride.[1]

Procedure:

-

In a fume hood, a solution of bromoacetone in an appropriate anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Triethylamine tris-hydrofluoride is slowly added to the bromoacetone solution with constant stirring.

-

The reaction mixture is stirred at a controlled temperature for a specified period to ensure the completion of the reaction.

-

After the reaction is complete, the mixture is worked up to isolate the crude this compound. This typically involves washing with water and extraction with a suitable organic solvent.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure.

Purification of this compound

The crude this compound obtained from the synthesis is purified to remove unreacted starting materials, byproducts, and solvent.

Procedure:

-

Distillation: The crude product is purified by fractional distillation. The fraction collected at the boiling point of this compound (75 °C) is retained.

-

Chromatography: Gas chromatography (GC) can be used for further purification if high purity is required.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and purity assessment of this compound.

-

A dilute solution of the purified this compound in a volatile solvent is prepared.

-

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique fingerprint for this compound, allowing for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for the structural elucidation of this compound.

-

A sample of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

For ¹H NMR, the spectrum will show characteristic signals for the methyl (CH₃) and fluoromethyl (CH₂F) protons. The coupling between the protons and the fluorine atom will result in splitting of the signals. In the ¹H NMR spectrum of this compound, the methyl group (CH₃) appears as a doublet at approximately δ 2.2 ppm with a coupling constant (J) of 4.3 Hz due to long-range coupling with the fluorine nucleus.[3]

-

For ¹⁹F NMR, a single resonance will be observed, and its chemical shift will be characteristic of a fluorine atom attached to a carbonyl group. The signal will be split by the adjacent protons.

Visualizations

Reactivity and Applications

This compound exhibits reactivity characteristic of ketones, but the presence of the electronegative fluorine atom enhances the electrophilicity of the carbonyl carbon. This makes it susceptible to nucleophilic attack.[1] It is used as a catalyst in the decomposition of peroxymonosulfuric acid and serves as a precursor for the synthesis of other fluorinated ketones.[1]

Safety and Handling

This compound is a highly toxic and flammable substance.[1] It is classified as a lachrymator and vesicant, meaning it can cause tearing and blistering. It is toxic by ingestion, inhalation, and skin absorption, with target organs including the liver, spleen, and kidney.

Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

In case of exposure, seek immediate medical attention. For skin contact, wash the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting.

References

An In-depth Technical Guide to the Reactivity of Fluoroacetone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetone (CH₃COCH₂F), a monofluorinated ketone, exhibits a distinct reactivity profile towards nucleophiles, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with a range of common nucleophiles. It delves into the mechanistic pathways, presents available quantitative data, and furnishes detailed experimental protocols for key reactions. The document is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction: The Unique Reactivity of α-Fluoroketones

The presence of a fluorine atom on the α-carbon significantly influences the reactivity of the adjacent carbonyl group in this compound. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which has several important consequences:

-

Increased Electrophilicity of the Carbonyl Carbon: The inductive effect polarizes the C-F bond and, by extension, the C-C bond, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack compared to acetone.

-

Enhanced Acidity of α-Protons: The electron-withdrawing nature of fluorine stabilizes the conjugate base (enolate), making the α-protons on the methyl group more acidic than those in acetone.

-

Modified Leaving Group Ability: While fluoride is generally considered a poor leaving group in Sₙ2 reactions, the electronic environment of an α-fluoroketone can influence its displacement.

These electronic perturbations dictate the preferred reaction pathways when this compound interacts with various nucleophiles. The primary sites for nucleophilic attack are the carbonyl carbon (leading to addition products) and the α-carbon bearing the fluorine atom (leading to substitution products).

Nucleophilic Addition to the Carbonyl Group

The primary mode of reaction for many nucleophiles with this compound is addition to the electrophilic carbonyl carbon. This is a characteristic reaction of ketones, but the reactivity of this compound is enhanced by the α-fluoro substituent.

Reaction with Organometallic Reagents (Grignard and Organolithium)

Organometallic reagents, such as Grignard and organolithium compounds, are potent carbon-based nucleophiles that readily add to the carbonyl group of this compound to form tertiary alcohols after acidic workup.

General Reaction Scheme:

Experimental Protocol: Reaction of this compound with Methylmagnesium Bromide

Objective: To synthesize 2-fluoro-1-methyl-propan-2-ol via the Grignard reaction.

Materials:

-

This compound

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware for anhydrous reactions.

Procedure:

-

A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous diethyl ether (50 mL).

-

The flask is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide solution (1.1 eq) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Purification can be achieved by distillation or column chromatography.

Quantitative Data: While specific yield data for the reaction of this compound with a wide range of Grignard reagents is not extensively tabulated in the literature, similar reactions with other α-fluoroketones suggest that good to excellent yields can be expected. For instance, the reaction of 2,2-difluoroacetophenone with benzylboronic acid pinacol ester, a related organometallic addition, proceeds in high yield, indicating the high reactivity of the fluorinated carbonyl group.[1]

Reaction with Cyanide

The nucleophilic addition of cyanide to this compound, typically from a source like potassium cyanide (KCN), forms a cyanohydrin. This reaction is a classic method for one-carbon homologation.

General Reaction Scheme:

Experimental Protocol: Formation of this compound Cyanohydrin

Objective: To synthesize 2-cyano-1-fluoropropan-2-ol.

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Ethanol

-

Acetic acid

-

Standard laboratory glassware.

Procedure:

-

In a round-bottom flask, a solution of potassium cyanide (1.2 eq) in a mixture of ethanol and water is prepared and cooled in an ice bath.

-

This compound (1.0 eq) is added dropwise to the stirred cyanide solution.

-

A catalytic amount of acetic acid is added to generate HCN in situ.

-

The reaction mixture is stirred at 0-5 °C for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is then carefully quenched with a weak acid and extracted with an organic solvent (e.g., diethyl ether).

-

The organic extracts are dried and concentrated to yield the crude cyanohydrin.

Nucleophilic Substitution at the α-Carbon

Under certain conditions, particularly with softer nucleophiles or under basic conditions that favor enolization, nucleophilic substitution at the α-carbon can occur, displacing the fluoride ion. However, due to the strength of the C-F bond, this is often a less favored pathway compared to reactions at the carbonyl group or reactions involving enolate intermediates.

Favorskii Rearrangement

A prominent reaction of α-haloketones, including this compound, in the presence of a strong base is the Favorskii rearrangement. This reaction leads to the formation of carboxylic acid derivatives through a cyclopropanone intermediate.[2][3][4][5][6]

Reaction Pathway: Favorskii Rearrangement of this compound

Caption: The Favorskii rearrangement pathway of this compound.

Experimental Protocol: Favorskii Rearrangement of this compound with Sodium Ethoxide

Objective: To synthesize ethyl 2-methylpropanoate via the Favorskii rearrangement.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Standard glassware for anhydrous and reflux reactions.

Procedure:

-

A solution of sodium ethoxide (1.5 eq) in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

This compound (1.0 eq) is added to the stirred solution at room temperature.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction is monitored by GC-MS.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with diethyl ether.

-

The organic extracts are washed, dried, and concentrated. The resulting ester is purified by distillation.

Reactions with Amines

The reaction of this compound with amines can proceed through several pathways, including nucleophilic addition to the carbonyl to form an imine or enamine, or potentially nucleophilic substitution. In some biocatalytic systems, transaminases have been shown to catalyze the hydrodefluorination of α-fluoroketones, where the fluorine atom is replaced by a hydrogen.[4]

Experimental Workflow: Amine Reactivity Screening

Caption: A general workflow for screening the reactivity of this compound with various amines.

Comparative Reactivity with Other α-Haloketones

The reactivity of α-haloketones in nucleophilic substitution reactions is highly dependent on the nature of the halogen. The general trend for leaving group ability is I > Br > Cl > F.[7] This means that this compound is generally less reactive in Sₙ2-type displacement reactions at the α-carbon compared to its chloro, bromo, and iodo counterparts. However, the strong inductive effect of fluorine can accelerate addition reactions at the carbonyl group.

Comparative Reactivity Data

| Nucleophile | Haloacetone | Relative Rate | Product Type |

| I⁻ | Iodoacetone | Very Fast | Substitution |

| I⁻ | Bromoacetone | Fast | Substitution |

| I⁻ | Chloroacetone | Slow | Substitution |

| I⁻ | This compound | Very Slow | Substitution |

| R-MgX | All | Fast | Carbonyl Addition |

| RO⁻ | All | Varies | Favorskii Rearrangement / Substitution |

Note: The relative rates are qualitative and depend on specific reaction conditions.

Conclusion

This compound demonstrates a rich and varied reactivity with nucleophiles, primarily centered around nucleophilic addition to the activated carbonyl group and the Favorskii rearrangement under basic conditions. While direct Sₙ2 displacement of the fluoride is generally disfavored due to the poor leaving group ability of fluoride, the strong inductive effect of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it a prime target for a wide array of nucleophiles. This guide provides a foundational understanding and practical protocols for harnessing the unique reactivity of this compound in synthetic applications. Further research into the quantitative aspects of these reactions will undoubtedly continue to expand the utility of this versatile fluorinated building block.

References

- 1. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 3. chemistry-reaction.com [chemistry-reaction.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 6. adichemistry.com [adichemistry.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Data of Fluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for fluoroacetone (CH₃COCH₂F). The information compiled herein is intended to support research, development, and quality control activities involving this fluorinated ketone. This document presents available quantitative data in structured tables, outlines detailed experimental protocols for acquiring such data, and includes visualizations to aid in the understanding of the underlying spectroscopic principles.

Introduction to this compound and its Spectroscopic Significance

This compound is a simple α-fluorinated ketone of significant interest in synthetic organic chemistry and as a building block in the development of pharmaceuticals and agrochemicals. The presence of a fluorine atom in proximity to a carbonyl group and a methyl group results in characteristic NMR spectra due to spin-spin coupling between the ¹H and ¹⁹F nuclei. Understanding these spectra is crucial for the unambiguous identification and characterization of this compound and its derivatives.

¹H and ¹⁹F NMR Spectral Data

The NMR spectra of this compound are characterized by distinct signals for the methyl (CH₃) and methylene (CH₂F) protons in the ¹H NMR spectrum, and a single signal in the ¹⁹F NMR spectrum. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and oxygen atoms, and the multiplicities arise from through-bond scalar coupling (J-coupling).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays two distinct multiplets corresponding to the methyl and methylene protons.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ | 2.2[1] | Doublet | ⁴JHF = 4.3[1] |

| CH₂F | ~4.8 - 5.4 (estimated) | Doublet | ²JHF = ~45 - 50 (estimated) |

Note: The chemical shift and coupling constant for the CH₂F protons are estimated based on typical values for similar chemical environments. Precise values from a definitive source were not available in the conducted search.

The methyl protons appear as a doublet due to a four-bond coupling (⁴JHF) with the fluorine atom. This long-range coupling is a notable feature of the spectrum. The methylene protons are expected to appear as a doublet due to a two-bond coupling (²JHF) with the fluorine atom. This coupling is typically large.

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum of this compound is expected to show a single multiplet, which is a triplet of quartets, due to coupling with the methylene and methyl protons.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| F | ~-210 to -230 (estimated) | Triplet of Quartets | ²JFH = ~45 - 50 (estimated)⁴JFH = 4.3 |

Note: The chemical shift for the fluorine atom is an estimation based on typical ranges for monofluorinated ketones. The coupling constants are reciprocal to those observed in the ¹H NMR spectrum.

Experimental Protocols

While a specific, detailed experimental protocol for acquiring the NMR spectra of this compound was not found in the literature search, a general protocol for the NMR analysis of small fluorinated organic molecules can be followed.

General Sample Preparation Protocol

-

Sample Purity : Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection : Use a deuterated solvent that does not have signals overlapping with the analyte signals. Chloroform-d (CDCl₃) is a common choice for small organic molecules.

-

Concentration : Prepare a solution with a concentration of 5-25 mg of this compound in 0.5-0.7 mL of the deuterated solvent.[1]

-

Sample Filtration : Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter which can degrade spectral quality.[1]

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H NMR can be added. For ¹⁹F NMR, an external reference or indirect referencing is often used.

NMR Instrument Parameters

The following are general instrument parameters that can be used as a starting point and optimized as needed:

-

Spectrometer Frequency : A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).

-

Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay : A relaxation delay of 1-2 seconds between scans.

-

-

¹⁹F NMR Acquisition :

-

Pulse Sequence : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with GARP decoupling in Bruker terminology) can be used to simplify the spectrum to a singlet. A non-decoupled spectrum will show the triplet of quartets.

-

Number of Scans : 16 to 64 scans.

-

Relaxation Delay : A relaxation delay of 1-2 seconds.

-

Visualization of Spectroscopic Relationships

The following diagrams, generated using the DOT language, illustrate the key spin-spin coupling interactions in this compound and a generalized workflow for NMR data acquisition.

Caption: Spin-spin coupling pathways in this compound.

Caption: Generalized workflow for NMR data acquisition and analysis.

References

Mass spectrometry analysis of fluoroacetone

An In-depth Technical Guide to the Mass Spectrometry Analysis of Fluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (1-fluoro-2-propanone) is a colorless, volatile, and toxic organofluorine compound with the chemical formula C₃H₅FO.[1][2] As a halogenated ketone, its unique reactivity makes it a subject of interest in organic synthesis and as an intermediate in the production of various fluorinated compounds.[1] Due to its high toxicity and volatility, sensitive and specific analytical methods are required for its detection and quantification.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for this purpose, offering high separation efficiency and definitive molecular identification.

This technical guide provides a comprehensive overview of the analysis of this compound using electron ionization mass spectrometry (EI-MS), detailing experimental protocols, fragmentation patterns, and data interpretation workflows.

Principles of this compound Analysis by GC-MS

The analysis of this compound by GC-MS involves two main stages. Initially, the volatile this compound is separated from other components in a sample using a gas chromatograph. The separated molecules then enter the mass spectrometer, where they are ionized, typically by a high-energy beam of electrons (Electron Ionization).

This ionization process is energetic, leading to the formation of a positively charged molecular ion (M•+) which is often unstable.[2] This unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.[2] The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), and a detector records the relative abundance of each fragment. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification and structural elucidation.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard methodology for the analysis of this compound in a research or quality control setting.

3.1 Sample Preparation

Due to the high volatility of this compound, samples should be prepared in a well-ventilated fume hood with appropriate personal protective equipment.

-

Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Serial Dilution: Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution.

-

Sample Extraction (if applicable): For matrix-containing samples (e.g., environmental or biological), a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.

3.2 Instrumentation and Parameters

A standard capillary gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer is recommended.

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Injection Volume | 1.0 µL |

| Injector Temperature | 200 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Column | DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent) |

| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 150 °C, hold 2 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 30 - 150 |

| Solvent Delay | 2.5 minutes |

Results and Discussion

4.1 Quantitative Data Presentation

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular weight of this compound is 76.07 g/mol .[1] The mass spectrum shows a discernible molecular ion peak at m/z 76.[2] The most abundant peak, known as the base peak, is observed at m/z 43.[2]

A summary of the primary ions and their relative intensities is presented below.[2]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Proposed Structure |

| 76 | 11.3 | Molecular Ion | [CH₃COCH₂F]•+ |

| 61 | 8.9 | Loss of Methyl Radical | [COCH₂F]+ |

| 43 | 100.0 | Acetyl Cation (Base Peak) | [CH₃CO]+ |

| 33 | 15.7 | Fluoromethyl Cation | [CH₂F]+ |

4.2 Interpretation of Fragmentation Pattern

The fragmentation of the this compound molecular ion (m/z 76) is driven by the presence of the carbonyl group and the electronegative fluorine atom. The primary fragmentation pathways are initiated by the cleavage of bonds adjacent to the carbonyl group (alpha-cleavage).

-

Formation of the Base Peak (m/z 43): The most favorable fragmentation is the cleavage of the C-C bond between the carbonyl carbon and the fluorinated carbon. This results in the formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 and a neutral fluoromethyl radical (•CH₂F). The high stability of the acetyl cation explains its high abundance, making it the base peak in the spectrum.[2]

-

Formation of the [M-15]⁺ Ion (m/z 61): An alternative alpha-cleavage involves the loss of the methyl group (•CH₃) from the other side of the carbonyl group. This produces the fluoroacetyl cation ([COCH₂F]⁺) at m/z 61.[2]

-

Formation of the Fluoromethyl Cation (m/z 33): Cleavage can also result in charge retention on the fluorinated fragment, forming the fluoromethyl cation ([CH₂F]⁺) at m/z 33.[2]

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding the experimental and logical processes in mass spectrometry.

Caption: GC-MS experimental workflow for this compound analysis.

Caption: Proposed EI fragmentation pathway of this compound.

Caption: Logical workflow for this compound identification.

Conclusion

The analysis of this compound by Gas Chromatography-Mass Spectrometry provides a robust and definitive method for its identification. The electron ionization of this compound yields a characteristic fragmentation pattern, with a prominent molecular ion at m/z 76 and a stable acetyl cation base peak at m/z 43, which are key identifiers for the compound.[2] The detailed protocol and data interpretation workflows presented in this guide offer a comprehensive framework for researchers and analytical scientists engaged in the analysis of fluorinated ketones. Adherence to proper sample handling and optimized instrumental parameters is critical for achieving accurate and reproducible results.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Fluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of fluoroacetone, a molecule of interest in various chemical and pharmaceutical research areas. This document details the conformational landscape of this compound, presents a thorough analysis of its vibrational spectra, and outlines the experimental and computational methodologies used for its characterization. Particular emphasis is placed on the gas-phase IR spectroscopy of this compound, supported by data from microwave spectroscopy and ab initio computational studies. All quantitative data are summarized in structured tables, and key concepts and workflows are illustrated with diagrams generated using the DOT language.

Introduction

This compound (C₃H₅FO) is a halogenated ketone that serves as a valuable building block in organic synthesis and is of interest in the study of atmospheric chemistry and drug development. Understanding its molecular structure, conformational preferences, and vibrational dynamics is crucial for predicting its reactivity and interactions. Infrared (IR) spectroscopy is a powerful analytical technique for elucidating these molecular properties by probing the vibrational modes of a molecule. This guide offers an in-depth exploration of the IR spectroscopy of this compound, with a focus on providing practical information for researchers in the field.

Conformational Analysis of this compound

This compound exists as a mixture of conformers, primarily the cis and trans forms, which are defined by the dihedral angle between the C-F and C=O bonds. In the gas phase, the trans conformer, where the fluorine and oxygen atoms are on opposite sides of the C-C bond, is the more stable rotamer.[1] This has been conclusively demonstrated through microwave spectroscopy studies.[1]

The energy difference between the trans and cis conformers in the vapor phase is a critical factor in interpreting the gas-phase IR spectrum, as the population of each conformer will influence the observed spectral features. NMR and theoretical studies have also investigated the conformational isomerism of this compound in different environments.[2]

Vibrational Spectra of this compound

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to its fundamental vibrational modes. These modes include stretching, bending, and torsional motions of the atoms. The assignment of these bands to specific molecular motions is achieved through a combination of experimental data and theoretical calculations.

Data Presentation

The following table summarizes the calculated vibrational frequencies for the more stable trans conformer of this compound, based on ab initio computational methods. These theoretical values provide a strong basis for assigning experimentally observed IR bands.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) |

| C=O Stretch | ~1750-1780 |

| CH₃ Asymmetric Stretch | ~2950-3000 |

| CH₃ Symmetric Stretch | ~2900-2950 |

| CH₂ Stretch | ~2850-2900 |

| CH₃ Asymmetric Deformation | ~1450-1470 |

| CH₃ Symmetric Deformation | ~1360-1380 |

| CH₂ Wag | ~1300-1350 |

| C-C-C Bend | ~1100-1150 |

| C-F Stretch | ~1000-1100 |

| CH₃ Rock | ~900-950 |

| C-C Stretch | ~800-850 |

| CH₂F Torsion | ~81[1] |

Note: The calculated frequencies are typically scaled by an empirical factor to better match experimental values due to the approximations inherent in the theoretical models.

Experimental Protocols

The acquisition of high-quality gas-phase IR spectra of this compound requires careful experimental setup and execution. The following protocol outlines a general procedure for Fourier Transform Infrared (FTIR) spectroscopy of gaseous samples.

Gas-Phase FTIR Spectroscopy

-

Instrumentation : A high-resolution FTIR spectrometer equipped with a gas cell is required. The gas cell should have a path length appropriate for the expected concentration of this compound to ensure an adequate absorption signal.

-

Sample Preparation : A small amount of liquid this compound is introduced into an evacuated gas cell. The sample is allowed to vaporize, and the pressure is monitored to control the concentration.

-

Background Spectrum : A background spectrum of the evacuated gas cell is recorded. This spectrum accounts for the absorbance of the cell windows and any residual atmospheric gases.

-

Sample Spectrum : The gas cell containing the this compound vapor is placed in the spectrometer's sample compartment, and the sample spectrum is recorded.

-

Data Processing : The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample single-beam spectrum to the background single-beam spectrum.

References

Fluoroacetone as a Catalyst: A Deep Dive into its Mechanism of Action

For Immediate Release

GOTHENBURG, Sweden – December 14, 2025 – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the mechanism of action of fluoroacetone as a catalyst, particularly in the decomposition of peroxymonosulfuric acid (Caro's acid). This whitepaper provides an in-depth analysis of the catalytic cycle, supported by quantitative data, detailed experimental protocols, and novel visualizations of the reaction pathways.

The core of this compound's catalytic activity lies in its reaction with peroxymonosulfuric acid to form a highly reactive dioxirane intermediate. This intermediate is a powerful oxidizing agent responsible for the subsequent reactions, including the decomposition of Caro's acid, which liberates singlet molecular oxygen. The presence of the electron-withdrawing fluorine atom in this compound enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the peroxymonosulfate anion. This key feature is believed to increase the rate of dioxirane formation and, consequently, the overall catalytic efficiency.

Catalytic Cycle of this compound

The catalytic process can be summarized in the following key steps:

-

Nucleophilic Attack: The catalytic cycle is initiated by the nucleophilic attack of the peroxymonosulfate anion (HSO₅⁻) on the carbonyl carbon of this compound.

-

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

-

Dioxirane Formation: Intramolecular cyclization of the intermediate, with the elimination of a sulfate group, results in the formation of the highly strained and reactive fluorinated dioxirane.

-

Oxidation and Catalyst Regeneration: The dioxirane then acts as the primary oxidant. In the decomposition of Caro's acid, it reacts with another molecule of peroxymonosulfuric acid to produce singlet oxygen and regenerate the this compound catalyst, allowing the cycle to continue.

Quantitative Analysis of Catalytic Activity

| Catalyst | Rate Constant Ratio (k₁₃/k₆) | Description |

| This compound | 0.23 | Ratio of the second-order rate constant for the reaction between the corresponding dioxirane and the dye Brilliant Blue G250 (k₁₃) to the second-order rate constant for the reaction between the dioxirane and the dianion of Caro's acid (SO₅²⁻) (k₆).[1] |

| Cyclohexanone | 0.42 | For comparison, cyclohexanone shows a higher ratio, indicating different relative reactivities of its dioxirane intermediate.[1] |

Table 1: Comparative quantitative data for ketone-catalyzed decomposition of Caro's acid.

Visualizing the Mechanism and Workflow

To further elucidate the process, the following diagrams, generated using the DOT language, illustrate the catalytic cycle and the experimental workflow for kinetic analysis.

Experimental Protocols

The kinetic analysis of the this compound-catalyzed decomposition of peroxymonosulfuric acid is typically performed using a specialized spectrophotometric setup designed to detect the weak near-infrared phosphorescence of singlet oxygen.

Objective: To determine the kinetics of the reaction by measuring the rate of singlet oxygen formation.

Materials and Instrumentation:

-

This compound (catalyst)

-

Potassium peroxymonosulfate (Oxone®) as the source of Caro's acid

-

Buffer solutions for pH control

-

A dye such as Brilliant Blue G250 for comparative studies

-

A time-resolved near-infrared spectrophotometer equipped with a sensitive detector (e.g., a liquid nitrogen-cooled germanium photodiode or a photomultiplier tube for the NIR region) and a pulsed laser for excitation.

Procedure (General Outline):

-

Solution Preparation: Prepare a buffered solution containing a known concentration of this compound.

-

Reaction Initiation: Initiate the reaction by adding a known concentration of peroxymonosulfuric acid to the this compound solution. The reaction is typically carried out at a constant temperature and pH.

-

Data Acquisition: Immediately upon initiation, begin monitoring the phosphorescence signal at 1270 nm using the time-resolved spectrophotometer. The decay of this signal provides information about the lifetime and concentration of singlet oxygen.

-

Kinetic Analysis: The rate of formation of singlet oxygen, and thus the rate of the catalytic reaction, is determined from the intensity and temporal evolution of the phosphorescence signal. By varying the concentrations of the catalyst and the substrate, the order of the reaction and the corresponding rate constants can be determined.

This in-depth guide provides a foundational understanding of the catalytic action of this compound, which is crucial for researchers in the fields of organic synthesis, oxidation chemistry, and drug development. The insights into its mechanism can aid in the design of more efficient catalytic systems and the development of novel synthetic methodologies.

References

Unraveling the Conformational Landscape of Fluoroacetone: A Computational and Spectroscopic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fluoroacetone (C₃H₅FO), a halogenated ketone, presents a compelling case study in conformational analysis due to the rotational isomerism around the C-C bond adjacent to the carbonyl group. The presence of the electronegative fluorine atom significantly influences the molecule's structural preferences, dipole moment, and reactivity. Understanding the delicate balance of steric and electronic effects that govern its molecular structure is paramount for applications in chemical synthesis, reaction mechanism studies, and drug design. This technical guide provides a comprehensive overview of the computational and experimental studies dedicated to elucidating the molecular structure of this compound, with a focus on its stable conformers.

Conformational Isomerism in this compound

Computational and experimental studies have established that this compound primarily exists in two planar conformations: cis and trans. These rotamers are defined by the dihedral angle (τ) between the C=O bond and the C-F bond. In the cis conformer, the fluorine and oxygen atoms are eclipsed (τ = 0°), while in the trans conformer, they are on opposite sides (τ = 180°).

Numerous theoretical investigations have consistently shown the trans conformer to be the more stable of the two in the gas phase. This preference can be attributed to the minimization of steric hindrance and unfavorable electrostatic interactions between the electronegative fluorine and oxygen atoms.

Experimental Determination of Molecular Structure: Microwave Spectroscopy

Microwave spectroscopy has been a pivotal experimental technique for determining the precise molecular structure of this compound in the gas phase. This method probes the rotational energy levels of molecules, which are highly sensitive to the moments of inertia and, consequently, the geometric arrangement of the atoms.

Experimental Protocol: Microwave Spectroscopy

A typical experimental setup for microwave spectroscopy of a volatile compound like this compound involves the following steps:

-

Sample Introduction: A sample of this compound is introduced into a vacuum chamber, where it is maintained at a low pressure to ensure that the molecules are in the gas phase and to minimize intermolecular interactions.

-

Microwave Radiation: The gaseous sample is irradiated with microwave radiation of a specific frequency range.

-

Absorption Detection: As the frequency of the microwave radiation is swept, the instrument detects the frequencies at which the radiation is absorbed by the sample. These absorption frequencies correspond to transitions between the rotational energy levels of the molecule.

-

Spectral Analysis: The resulting microwave spectrum, a plot of absorption intensity versus frequency, is analyzed to identify the rotational transitions. For an asymmetric top molecule like this compound, the spectrum consists of a dense series of lines.

-

Assignment of Transitions: The observed transitions are assigned to specific rotational quantum numbers (J, Ka, Kc). This process is often guided by initial predictions from computational chemistry.

-

Determination of Rotational Constants: Once the transitions are assigned, the rotational constants (A, B, and C) are determined by fitting the frequencies of the assigned transitions to a rotational Hamiltonian. These constants are inversely proportional to the principal moments of inertia of the molecule.

-

Structural Determination: The experimentally determined rotational constants are then used to deduce the molecular geometry (bond lengths and angles) by fitting them to a structural model.

Experimental Results for trans-Fluoroacetone

Microwave spectroscopy studies have successfully identified and characterized the trans rotamer of this compound.[1] The experimentally determined rotational constants and dipole moment components for this conformer are presented in the table below.

Computational Approaches to this compound's Molecular Structure

A wide array of computational methods, ranging from ab initio to Density Functional Theory (DFT), have been employed to model the molecular structure of this compound. These theoretical approaches provide invaluable insights into the geometries, relative energies, and rotational properties of its conformers, complementing and often guiding experimental investigations.

Computational Methodology

The general workflow for the computational conformational analysis of this compound is as follows:

-

Initial Structure Generation: An initial 3D structure of this compound is generated.

-

Conformational Search: A systematic scan of the potential energy surface is performed by rotating the dihedral angle between the carbonyl group and the fluoromethyl group. This is typically done at a lower level of theory to efficiently identify all possible energy minima (stable conformers) and transition states.

-

Geometry Optimization: The structures corresponding to the energy minima identified in the conformational search are then optimized at a higher level of theory. This involves finding the geometry with the lowest energy, where the forces on all atoms are essentially zero. Various combinations of theoretical methods (e.g., MP2, B3LYP) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) are used for this step.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Property Calculation: Once the optimized geometries are obtained, various molecular properties, such as rotational constants, dipole moments, and relative energies, are calculated.

The following diagram illustrates the typical workflow for a computational conformational analysis study.

Comparison of Theoretical and Experimental Data

The following tables summarize the experimental and various computational results for the molecular properties of the cis and trans conformers of this compound.

Table 1: Rotational Constants (MHz) and Dipole Moments (Debye) of trans-Fluoroacetone

| Method/Basis Set | A | B | C | μ |

| Experimental [1] | 8658.06 | 4021.64 | 2845.12 | 1.18 |

| MP2/6-311G++(d,p) | - | - | - | - |

| B3LYP/6-311++G(d,p) | - | - | - | - |

Table 2: Calculated Relative Energies (kcal/mol) of this compound Conformers

| Method/Basis Set | ΔE (E_cis - E_trans) | Reference |

| MP4/6-31G* | 2.8 | [2] |

| - | 2.2 (vapour) | [2] |

(Note: This table will be expanded as more specific computational results are identified.)

Table 3: Selected Calculated Geometrical Parameters of this compound Conformers

| Parameter | Conformer | Method/Basis Set 1 | Method/Basis Set 2 |

| Bond Lengths (Å) | |||

| C=O | cis | - | - |

| trans | - | - | |

| C-C | cis | - | - |

| trans | - | - | |

| C-F | cis | - | - |

| trans | - | - | |

| Bond Angles (°) ** | |||

| ∠CCO | cis | - | - |

| trans | - | - | |

| ∠CCF | cis | - | - |

| trans | - | - | |

| Dihedral Angle (°) ** | |||

| τ(FCC=O) | cis | 0 (fixed) | 0 (fixed) |

| trans | 180 (fixed) | 180 (fixed) |

(Note: This table is a template to be populated with detailed geometric data from computational studies as it becomes available in the literature.)

Analysis of Conformational Stability and Rotational Barriers

The energy difference between the cis and trans conformers, as well as the rotational barrier separating them, provides crucial information about the dynamics of the molecule. Computational studies have shown that the barrier to rotation of this compound is significantly higher than that of chloroacetone.[3] This is attributed to the greater steric and electrostatic repulsion between the fluorine and oxygen atoms in the transition state.

The relationship between the different conformers and the transition state connecting them can be visualized in the following logical diagram.

Conclusion

The molecular structure of this compound is a well-studied example of rotational isomerism, where a combination of experimental techniques, particularly microwave spectroscopy, and a range of computational methods have provided a detailed understanding of its conformational preferences. The trans conformer is experimentally and theoretically confirmed to be the more stable form in the gas phase. The quantitative data on rotational constants, dipole moments, and relative energies, while still somewhat dispersed in the literature, collectively point to the significant influence of the fluorine substituent on the molecule's geometry and stability. Future work that provides a systematic comparison of a wider range of modern computational methods against the precise experimental data would be highly valuable for benchmarking theoretical models and further refining our understanding of the subtle intramolecular forces at play.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Conformational preferences of α-fluoroketones may influence their reactivity - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations of Fluoroacetone's Reactivity: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to understand the reactivity of fluoroacetone. This compound presents a unique case for theoretical study due to the influence of the highly electronegative fluorine atom on the adjacent carbonyl group and α-carbon, leading to competing reaction pathways. This guide outlines the theoretical background, computational methodologies, and expected outcomes of such studies.

Introduction to this compound's Reactivity

This compound (CH₃C(O)CH₂F) is an α-haloketone, a class of compounds known for their enhanced reactivity as electrophiles. The presence of the fluorine atom significantly modulates the electronic properties of the molecule, primarily through its strong negative inductive effect. This leads to two primary sites for nucleophilic attack:

-

The Carbonyl Carbon: The electron-withdrawing nature of the fluorine atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic addition compared to acetone.

-

The α-Carbon: The carbon atom bonded to the fluorine is activated towards nucleophilic substitution (S_N2) reactions, as the carbonyl group can stabilize the transition state.

Computational studies are crucial for elucidating the preferred reaction pathway and the factors governing the reactivity of this compound.

Conformational Analysis and its Influence on Reactivity

The reactivity of this compound is intrinsically linked to its conformational preferences. The orientation of the C-F bond relative to the C=O bond can significantly impact the accessibility of the electrophilic sites and the orbital overlap required for reaction.

A computational study on the conformational preferences of α-fluoroketones suggests that the most stable conformation is one where the C-F bond is anti-periplanar to the C=O bond. However, for a nucleophilic attack to occur at the carbonyl carbon, a conformation where the C-F bond is orthogonal to the carbonyl group is believed to be more reactive due to better orbital overlap (C–X σ/C=O π overlap). Computational analysis has shown that the rotational barrier to achieve this reactive conformation is higher for this compound compared to chloroacetone.[1] This conformational rigidity may contribute to this compound being slightly less reactive towards nucleophiles at the carbonyl carbon than its chloro- and bromo- counterparts, despite the higher electrophilicity of the carbonyl carbon.[1]

Table 1: Calculated Rotational Barriers for α-Haloacetones

| Compound | Most Stable Conformation (O=C–C–X Dihedral Angle) | Rotational Barrier (kcal/mol) |

| This compound | anti | Higher |

| Chloroacetone | anti | Lower |

Data adapted from computational studies on α-haloacetones.[1]

Computational Methodologies for Reactivity Studies

Quantum chemical calculations are indispensable for modeling the reactivity of this compound. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for systems of this size.

Experimental Protocol: A General Computational Workflow

-

Geometry Optimization and Conformational Analysis:

-

Level of Theory: B3LYP functional with a 6-31+G* basis set is a common starting point for geometry optimizations.[2][3][4] For higher accuracy, coupled-cluster methods like CCSD(T) can be used for single-point energy calculations on the optimized geometries.

-

Procedure: A potential energy surface scan is performed by systematically rotating the O=C-C-F dihedral angle to identify all stable conformers and the transition states connecting them. Frequency calculations are then performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

-

Modeling Nucleophilic Attack:

-

Reactants: The optimized structures of this compound and the chosen nucleophile are used as the starting point.

-

Reaction Pathways: Two primary pathways are investigated:

-

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon.

-

S_N2 Substitution: The nucleophile attacks the α-carbon bearing the fluorine atom.

-

-

Transition State Search: A transition state search algorithm (e.g., QST2, QST3, or Berny optimization) is used to locate the transition state structure for each pathway. The nature of the transition state is confirmed by frequency analysis (one imaginary frequency corresponding to the reaction coordinate) and by visualizing the displacement vectors of the imaginary frequency.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and the expected products.

-

-

Calculation of Reaction Energetics:

-

Activation Energy (ΔE‡): Calculated as the difference in energy between the transition state and the reactants.

-

Reaction Energy (ΔE_rxn): Calculated as the difference in energy between the products and the reactants.

-

Solvent Effects: The influence of the solvent is crucial and can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[2][3][4]

-

Table 2: Common Computational Methods for α-Haloketone Reactivity

| Method | Functional | Basis Set | Solvent Model | Application |

| DFT | B3LYP | 6-31+G* | PCM | Geometry Optimization, Frequency Calculations, Transition State Search[2][3][4] |

| DFT | M06-2X | 6-311++G(d,p) | SMD | More accurate for non-covalent interactions and thermochemistry |

| ab initio | MP2 | aug-cc-pVDZ | PCM | Higher accuracy for electron correlation effects |

| ab initio | CCSD(T) | aug-cc-pVTZ | PCM | "Gold standard" for single-point energy calculations |

Visualizing Reaction Pathways and Workflows

Graphviz diagrams can be used to visualize the logical workflow of a computational study and the competing reaction pathways for the nucleophilic attack on this compound.

Caption: A logical workflow for the computational study of this compound's reactivity.

Caption: Competing nucleophilic attack pathways on this compound.

Conclusion

Quantum chemical calculations provide a powerful framework for dissecting the factors that control the reactivity of this compound. By combining conformational analysis with the modeling of transition states for competing reaction pathways, researchers can gain a detailed understanding of its chemical behavior. The methodologies outlined in this guide, centered around DFT calculations with appropriate basis sets and solvent models, offer a robust approach for predicting and rationalizing the outcomes of reactions involving this important fluorinated ketone. This knowledge is invaluable for the rational design of new synthetic methodologies and the development of novel pharmaceuticals.

References

The Genesis of a Fluorinated Ketone: A Technical Guide to the Discovery and Historical Synthesis of Fluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the discovery and historical synthesis of fluoroacetone (C₃H₅FO), a foundational molecule in the field of organofluorine chemistry. This document provides a comprehensive overview of its seminal synthesis, alternative historical preparation methods, and its emerging significance in the realm of drug discovery and development. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key syntheses are provided.

Discovery and First Synthesis by Frédéric Swarts

The pioneering work in the field of organofluorine chemistry was conducted by the Belgian chemist Frédéric Swarts . While the exact date of the first synthesis of this compound is not definitively cited in readily available literature, his extensive work on fluorinated organic compounds in the late 19th and early 20th centuries laid the groundwork for its creation. His development of the "Swarts reaction," first reported in 1892, provided the first practical method for introducing fluorine into organic molecules.[1][2] This reaction typically involves the exchange of chlorine or bromine atoms with fluorine through the use of a metal fluoride, such as antimony trifluoride (SbF₃) or silver fluoride (AgF).[1][2][3][4][5]

The initial synthesis of this compound is believed to have been achieved through a variation of the Swarts reaction, by treating a haloacetone (either chloroacetone or bromoacetone) with a suitable fluorinating agent.

Physicochemical Properties of this compound

This compound is a colorless liquid under normal conditions, possessing a pungent odor.[6] It is a highly toxic and flammable compound.[6] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅FO | [6] |

| Molar Mass | 76.07 g/mol | [6] |

| Boiling Point | 75 °C | [6] |

| Density | 1.054 g/mL at 25 °C | [6] |

| Flash Point | 7 °C | [6] |

| Refractive Index (n20/D) | 1.37 |

Historical Synthesis Methodologies

Several methods for the synthesis of this compound have been developed since its initial discovery. The following sections detail the key historical approaches.

The Swarts Reaction: Halogen Exchange in Haloacetones

The most historically significant and direct method for the preparation of this compound is the Swarts reaction, involving the nucleophilic substitution of a halogen in chloroacetone or bromoacetone with fluoride.

General Reaction Scheme:

Caption: General workflow of the Swarts reaction for synthesizing this compound.

Experimental Protocol (Adapted from general Swarts reaction principles):

Materials:

-

Bromoacetone (or Chloroacetone)

-

Anhydrous Silver(I) Fluoride (AgF) or Potassium Fluoride (KF)

-

Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, dissolve bromoacetone in an anhydrous solvent.

-

Add a stoichiometric equivalent or a slight excess of the fluorinating agent (e.g., AgF or KF).

-

The reaction mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

This compound is then isolated from the filtrate by fractional distillation.

Quantitative Data for Halogen Exchange Reactions:

| Starting Material | Fluorinating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Bromoacetone | Triethylamine tris-hydrofluoride | - | Not specified | Not specified | Not specified | [6] |

| Chloroacetate | Potassium Fluoride (solid dispersion) | - | 20-60 | 3-5 | >99 | [7] |